molecular formula C6H14ClNO B7451642 trans-2-Methoxy-N-methylcyclobutan-1-amine hcl

trans-2-Methoxy-N-methylcyclobutan-1-amine hcl

Cat. No.: B7451642
M. Wt: 151.63 g/mol
InChI Key: RRTIRTUGQVRYTQ-KGZKBUQUSA-N
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Description

Trans-2-Methoxy-N-methylcyclobutan-1-amine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO It is a derivative of cyclobutanamine, featuring a methoxy group and a methylamine group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methoxy-N-methylcyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with methanol and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Trans-2-Methoxy-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The imine intermediate can be reduced to form the amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the amine.

    Substitution: Formation of various substituted cyclobutanamines.

Scientific Research Applications

Chemistry: Trans-2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the interactions of amines with biological macromolecules. Its structural features make it a useful tool for investigating enzyme-substrate interactions and receptor binding.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, trans-2-Methoxy-N-methylcyclobutan-1-amine hydrochloride can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism by which trans-2-Methoxy-N-methylcyclobutan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylamine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

    Trans-2-Methoxycyclobutanamine: Lacks the methylamine group, resulting in different reactivity and applications.

    N-Methylcyclobutanamine:

    Cyclobutanone: The parent compound, which can be functionalized to yield various derivatives, including trans-2-Methoxy-N-methylcyclobutan-1-amine hydrochloride.

Uniqueness: Trans-2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is unique due to the presence of both methoxy and methylamine groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-5-3-4-6(5)8-2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTIRTUGQVRYTQ-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC1OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC[C@H]1OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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